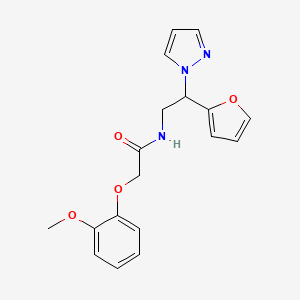

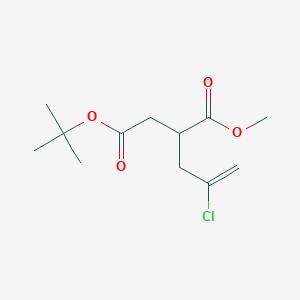

Ethyl 4-oxo-4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

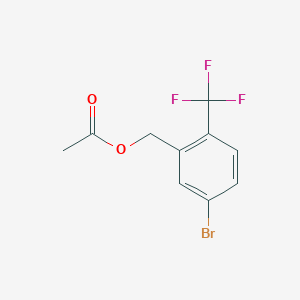

This compound contains several functional groups including an ester group (butanoate), a piperazine ring, a cyclopropane ring, and a thiophene ring. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties, and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the cyclopropane ring would add a level of rigidity to the structure, while the ester group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid at room temperature, and due to the presence of polar functional groups, it would likely be soluble in polar solvents .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Applications

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, a category related to the target compound, have demonstrated significant antimicrobial and antioxidant activities. Specifically, compounds with this structure showed excellent antibacterial and antifungal properties, and some manifested profound antioxidant potential (Raghavendra et al., 2016).

Chemical Synthesis and Transformations

Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, closely related to the compound , react with secondary amines to produce 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. Their reaction with piperazine yields N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).

Photoinitiated Reactions

Compounds similar to the target molecule, like ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, have been used in photoinduced oxidative annulations. These reactions provide access to functionally diverse polyheterocyclic compounds, exhibiting phenomena like excited-state intramolecular proton transfer (Zhang et al., 2017).

Application in Polymer Synthesis

Related compounds, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have been synthesized and evaluated for their biological activities, including application in the synthesis of novel polymers containing penicillanic acid or cephalosporanic acid moieties (Başoğlu et al., 2013).

Formation of Porous Materials

Closely related molecules have been used in the formation of porous covalent triazine-based frameworks. These frameworks show high surface area and significant gas uptake capacities, making them relevant for applications in gas storage and separation (Bhunia et al., 2013).

Antimicrobial Activity of Thiazole Derivatives

Compounds such as ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, structurally related to the target compound, have been synthesized and tested for antimicrobial activity, showcasing potential in drug development (Wardkhan et al., 2008).

Orientations Futures

The future directions for this compound would likely depend on its properties and potential applications. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other complex molecules .

Propriétés

IUPAC Name |

ethyl 4-oxo-4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-2-24-17(22)6-5-16(21)19-7-9-20(10-8-19)18(23)14-12-13(14)15-4-3-11-25-15/h3-4,11,13-14H,2,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVDOMIYKCVQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,2-dimethylpropanoate](/img/structure/B2685623.png)

![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685628.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2685630.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)

![3-(4-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}phenyl)propanoic acid](/img/structure/B2685639.png)